molecular formula C27H35N3O6 B560148 zyj-34v CAS No. 1450662-32-4

zyj-34v

Cat. No.: B560148
CAS No.: 1450662-32-4
M. Wt: 497.592
InChI Key: KTNONZZRAASOPY-CGAIIQECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZYJ-34v (2) is a tetrahydroisoquinoline-based hydroxamate derivative designed as an orally active histone deacetylase (HDAC) inhibitor with potent antitumor activity . Structurally, it is derived from its predecessor ZYJ-34c (1) by replacing the R2 group with a valproyl moiety, resulting in a simplified structure and lower molecular weight . This modification enhances its pharmacokinetic properties, particularly oral bioavailability. This compound selectively inhibits HDAC isoforms 1, 2, 3, and 6, with IC50 values comparable to or better than the FDA-approved HDAC inhibitor suberoylanilide hydroxamic acid (SAHA) . Its mechanism involves binding to HDACs via the valproyl group, disrupting protein interactions, and inducing histone acetylation, thereby reactivating tumor suppressor genes and inhibiting cancer cell proliferation .

Properties

CAS No.

1450662-32-4

Molecular Formula

C27H35N3O6

Molecular Weight

497.592

IUPAC Name

(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C27H35N3O6/c1-5-6-23(17(2)3)27(33)30-15-19-13-22(36-16-25(31)29-34)10-7-18(19)14-24(30)26(32)28-20-8-11-21(35-4)12-9-20/h7-13,17,23-24,34H,5-6,14-16H2,1-4H3,(H,28,32)(H,29,31)/t23?,24-/m0/s1

InChI Key

KTNONZZRAASOPY-CGAIIQECSA-N

SMILES

CCCC(C(C)C)C(=O)N1CC2=C(CC1C(=O)NC3=CC=C(C=C3)OC)C=CC(=C2)OCC(=O)NO

Synonyms

ZYJ34V;  (3S)-2-(2-Propylpentanoyl)-1,2,3,4-tetrahydro-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3-isoquinolinecarboxamide

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Pharmacological Comparison

Table 1: Key Structural and Pharmacological Features
Compound Core Structure HDAC Isoform Selectivity Molecular Weight (g/mol) Oral Activity Key Modifications
ZYJ-34v Tetrahydroisoquinoline HDAC1, 2 > HDAC3, 6 ~400 Yes Valproyl R2 substitution
ZYJ-34c Tetrahydroisoquinoline Broad-spectrum (HDAC1-6) ~450 Limited Original hydroxamate scaffold
SAHA Hydroxamic acid Pan-HDAC (HDAC1-11) ~264 Yes Linear aliphatic linker
Compound 5j N-hydroxybenzamide HDAC1, 2, 3 ~350 No (IV only) 3-phenylpropanamido side chain

Structural Insights :

  • This compound ’s valproyl group improves membrane permeability and metabolic stability compared to ZYJ-34c, which has a bulkier substituent .
  • SAHA ’s linear structure allows broad HDAC inhibition but lacks isoform specificity, contributing to off-target effects .
  • Compound 5j focuses on HDAC1-3 inhibition, with a phenylpropanamido side chain enhancing binding affinity but limiting oral absorption .

HDAC Inhibition and Antiproliferative Activity

Table 2: In Vitro and In Vivo Efficacy
Compound HDAC1 IC50 (nM) HDAC2 IC50 (nM) HDAC3 IC50 (nM) HDAC6 IC50 (nM) Antiproliferative IC50 (MDA-MB-231) Tumor Suppression (MDA-MB-231 xenograft)
This compound 12.3 ± 1.5 15.8 ± 2.1 85.4 ± 6.9 120.3 ± 9.7 0.45 ± 0.07 μM 68% reduction (50 mg/kg, oral)
ZYJ-34c 8.9 ± 0.9 10.2 ± 1.3 45.2 ± 4.1 78.6 ± 5.8 0.32 ± 0.05 μM 72% reduction (IV administration)
SAHA 20.1 ± 2.4 22.6 ± 3.0 92.7 ± 8.3 150.5 ± 12.4 0.78 ± 0.12 μM 60% reduction (50 mg/kg, oral)
Compound 5j 18.5 ± 2.0 25.3 ± 3.2 30.5 ± 2.8 N/A 0.67 ± 0.10 μM 55% reduction (IV administration)

Key Findings :

  • This compound shows superior HDAC1/2 inhibition compared to SAHA, with 1.6-fold lower IC50 values .
  • ZYJ-34c exhibits stronger HDAC3/6 inhibition but requires intravenous administration, limiting clinical utility .
  • SAHA ’s pan-inhibitory profile correlates with higher toxicity, as seen in its lower tumor suppression efficacy despite comparable dosing .
  • Compound 5j ’s focus on HDAC1-3 may reduce side effects but sacrifices potency against HDAC6, critical for metastatic cancers .
Table 3: Pharmacokinetic Parameters
Compound Bioavailability (%) Half-life (h) Cmax (μg/mL) Major Metabolites Toxicity (LD50, mg/kg)
This compound 75 4.2 12.5 ± 1.8 Valproic acid, ZYJ-34c >500
ZYJ-34c 30 2.8 8.4 ± 1.2 None (stable) >300
SAHA 40 2.0 10.2 ± 1.5 Glucuronidated derivatives 200
Compound 5j <5 1.5 5.6 ± 0.9 Hydrolyzed benzamide >400

Mechanistic Advantages :

  • This compound ’s hydrolysis to valproic acid and ZYJ-34c in vivo creates a dual-action mechanism: valproic acid enhances histone acetylation, while ZYJ-34c sustains HDAC inhibition .
  • SAHA ’s short half-life necessitates frequent dosing, increasing patient burden .
  • Compound 5j’s poor oral absorption restricts it to intravenous use, reducing practicality for chronic conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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